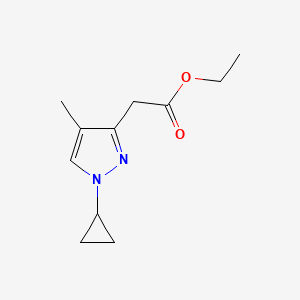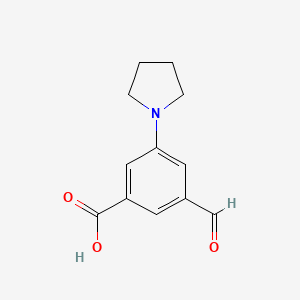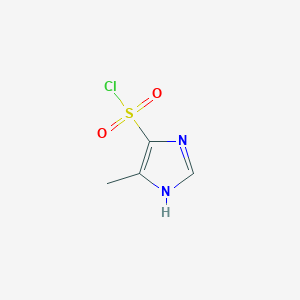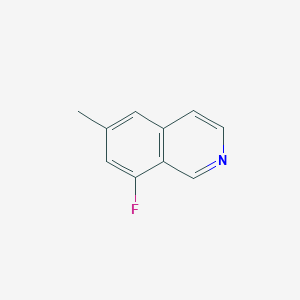
ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate, also known as ECMPA, is a cyclic ester compound that is used in various scientific research applications. It is a colorless, volatile liquid that is insoluble in water and has a pungent odor. ECMPA is mainly used in organic synthesis, as a reagent in chemical reactions, and as a building block for organic compounds. It is also used in the synthesis of pharmaceuticals and other compounds.
科学的研究の応用
Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds and pharmaceuticals. It is also used in the synthesis of polymers, catalysts, and other compounds. This compound is also used in the synthesis of heterocyclic compounds and as a building block for organic compounds. In addition, this compound is used in the synthesis of dyes, pigments, and other compounds.
作用機序
The mechanism of action of ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of organic compounds. It is thought to speed up the reaction by providing a suitable environment for the reaction to occur. Furthermore, it is believed that this compound may act as a Lewis acid, which can facilitate the formation of covalent bonds between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may have a variety of effects on the body. It may act as an antioxidant, which can help protect the body from oxidative damage caused by free radicals. In addition, this compound may act as an anti-inflammatory agent, which can reduce inflammation in the body. It may also have a variety of other effects, such as reducing blood pressure, reducing cholesterol levels, and improving cognitive function.
実験室実験の利点と制限
Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate has a number of advantages for lab experiments. It is a relatively inexpensive and readily available compound, making it an ideal reagent for organic synthesis. In addition, it is a volatile liquid, making it easy to handle and store. Furthermore, it has a low boiling point, making it easy to evaporate.
However, there are also a number of limitations associated with this compound. It is insoluble in water, making it difficult to use in aqueous solutions. In addition, it has a strong odor, which can be unpleasant in the laboratory. Furthermore, it is a volatile liquid, which can be hazardous if not handled properly.
将来の方向性
There are a number of potential future directions for research involving ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate. These include further investigation into its biochemical and physiological effects, as well as its potential use as an antioxidant and anti-inflammatory agent. In addition, further research could be conducted into its potential use as a catalyst in organic synthesis, as well as its potential use as a building block for organic compounds. Finally, further research could be conducted into its potential use in the synthesis of pharmaceuticals, dyes, pigments, and other compounds.
合成法
Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate can be synthesized using a variety of methods. The most common method is the reaction of ethyl acetate with 1-cyclopropyl-4-methyl-1H-pyrazol-3-yl chloride in the presence of a base. This reaction produces this compound and hydrochloric acid as by-products. Other methods of synthesis include the reaction of ethyl acetate with 1-cyclopropyl-4-methyl-1H-pyrazol-3-yl bromide in the presence of a base, and the reaction of ethyl acetate with 1-cyclopropyl-4-methyl-1H-pyrazol-3-yl iodide in the presence of a base.
特性
IUPAC Name |
ethyl 2-(1-cyclopropyl-4-methylpyrazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)6-10-8(2)7-13(12-10)9-4-5-9/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFRWFHMPUWBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(C=C1C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride](/img/structure/B6602158.png)

![rac-5-({[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)thiophene-2-carboxylic acid, trans](/img/structure/B6602170.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B6602171.png)
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopyrrolidin-1-yl]thiophene-3-carboxylic acid](/img/structure/B6602181.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6602194.png)
![{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B6602199.png)
![methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6602215.png)

![2-methoxy-3-azabicyclo[3.1.0]hex-2-ene](/img/structure/B6602225.png)

![tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate](/img/structure/B6602241.png)
![ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans](/img/structure/B6602249.png)